molecular formula C13H19ClO B14041411 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene

1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene

Cat. No.: B14041411
M. Wt: 226.74 g/mol
InChI Key: SQJYKUIMYGTRCT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 3-ethoxy-4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-(3-propyl)-3-ethoxy-4-ethylbenzene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products

    Substitution: Formation of 1-(3-hydroxypropyl)-3-ethoxy-4-ethylbenzene or 1-(3-cyanopropyl)-3-ethoxy-4-ethylbenzene.

    Oxidation: Formation of 3-ethoxy-4-ethylbenzaldehyde or 3-ethoxy-4-ethylbenzoic acid.

    Reduction: Formation of 1-(3-propyl)-3-ethoxy-4-ethylbenzene.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. The ethoxy and ethyl groups can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chloropropyl)-4-ethylbenzene: Lacks the ethoxy group, making it less polar.

    1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the ethyl group, affecting its steric and electronic properties.

Uniqueness

1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both ethoxy and ethyl groups can influence its solubility, boiling point, and reactivity compared to similar compounds. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

4-(3-chloropropyl)-2-ethoxy-1-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-12-8-7-11(6-5-9-14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3

InChI Key

SQJYKUIMYGTRCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCCCl)OCC

Origin of Product

United States

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